molecular formula C20H25N3O2 B7134766 N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

Cat. No.: B7134766
M. Wt: 339.4 g/mol
InChI Key: FPYHDRMLFYQBCF-UHFFFAOYSA-N
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Description

N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a phenylacetyl group, and a pyrrole moiety

Properties

IUPAC Name

N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-11-9-17(14-22)13-21-20(25)18-8-5-10-23(15-18)19(24)12-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,18H,5,8,10,12-13,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYHDRMLFYQBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CNC(=O)C2CCCN(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Attachment of the Phenylacetyl Group: The phenylacetyl group can be introduced via acylation using phenylacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the pyrrole and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide: shares structural similarities with other compounds containing piperidine, pyrrole, and phenylacetyl groups.

    This compound: can be compared to compounds such as N-[(1-methylpyrrol-3-yl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxylate and this compound derivatives.

Uniqueness

  • The unique combination of the piperidine, pyrrole, and phenylacetyl groups in this compound imparts distinct chemical and biological properties.
  • The presence of the methyl group on the pyrrole ring and the specific positioning of the phenylacetyl group contribute to its unique reactivity and potential applications.

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